ethyl 2-(4-(N,N-dibutylsulfamoyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
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Description
Ethyl 2-(4-(N,N-dibutylsulfamoyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a useful research compound. Its molecular formula is C29H43N3O5S2 and its molecular weight is 577.8. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
- Annulation Reactions: Ethyl 2-methyl-2,3-butadienoate has been used in phosphine-catalyzed [4 + 2] annulations, acting as a 1,4-dipole synthon to form highly functionalized tetrahydropyridines with complete regioselectivity. This demonstrates its utility in synthesizing complex nitrogen-containing heterocycles (Zhu, Lan, & Kwon, 2003).
- Synthesis of Pyrido and Thieno Derivatives: The compound has been used as a starting material for synthesizing novel pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines and related fused systems, showcasing its versatility in the construction of complex fused heterocycles (Bakhite, Al‐Sehemi, & Yamada, 2005).
Metal-Organic Frameworks (MOFs)
- Structural and Luminescence Studies: Ethylamide derivatives of the compound have been investigated in the synthesis and characterization of carboxylate-assisted acylamide metal–organic frameworks. These studies provide insights into their structural, thermostability, and luminescence properties, which are crucial for applications in sensing, catalysis, and materials science (Sun et al., 2012).
Pharmacological Activity
- Synthesis and Biological Evaluation: Ethyl-2-amino-1-benzamido-4-oxo-5-(2-oxo-2-arylethylidene)pyrrolidine-3-carboxylates have been synthesized and evaluated for their biological activities. These compounds displayed significant antiradical and anti-inflammatory activities, highlighting their potential as therapeutic agents (Zykova et al., 2016).
Properties
IUPAC Name |
ethyl 2-[[4-(dibutylsulfamoyl)benzoyl]amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H43N3O5S2/c1-8-11-17-32(18-12-9-2)39(35,36)21-15-13-20(14-16-21)25(33)30-26-23(27(34)37-10-3)22-19-28(4,5)31-29(6,7)24(22)38-26/h13-16,31H,8-12,17-19H2,1-7H3,(H,30,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XECORAPKPVPJMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)C(NC(C3)(C)C)(C)C)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H43N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
577.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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